molecular formula C20H18N4OS B2636501 N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1171901-70-4

N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide

Cat. No.: B2636501
CAS No.: 1171901-70-4
M. Wt: 362.45
InChI Key: URDQCPQWRUWMBI-UHFFFAOYSA-N
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Description

“N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide” is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide” typically involves multi-step organic reactions. One common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

    Indole Attachment: The indole moiety can be introduced through a coupling reaction with an appropriate indole derivative.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with a phenylamine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of “N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide” would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity and leading to a biological response. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxylate
  • N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-sulfonamide

Uniqueness

The uniqueness of “N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide” lies in its specific structure, which may confer unique biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

2-anilino-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c25-19(18-13-26-20(24-18)23-15-6-2-1-3-7-15)21-11-10-14-12-22-17-9-5-4-8-16(14)17/h1-9,12-13,22H,10-11H2,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDQCPQWRUWMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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